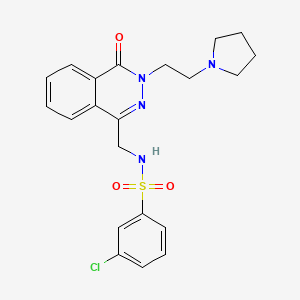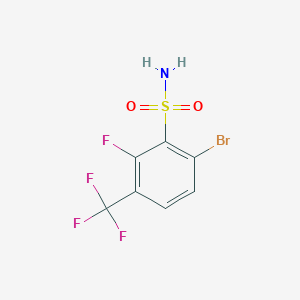![molecular formula C8H11N3O3 B2888889 1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1461707-21-0](/img/structure/B2888889.png)
1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.194 . It is available from suppliers such as AstaTech, Inc .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1(Cn2cc(nn2)C(O)=O)COC1 . This indicates that the molecule contains a 3-methyloxetane ring attached to a 1,2,3-triazole ring via a methylene bridge, and the triazole ring is further substituted with a carboxylic acid group . Physical and Chemical Properties Analysis
This compound is a colorless to light yellow clear liquid . Its solubility in DMSO is unknown . More specific physical and chemical properties such as melting point, boiling point, and specific gravity are not provided in the search results.Scientific Research Applications
Overview of Triazole Derivatives
Triazole derivatives, including 1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, have been extensively studied for their broad range of biological activities. These compounds play a crucial role in the development of new drugs due to their structural versatility and potential for varied biological applications. The triazole core is a five-membered heterocyclic compound, notable for its stability and presence in various pharmaceutical drugs. Recent research has highlighted the significance of triazole derivatives in therapeutic applications, including their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties.
Therapeutic Applications
- Antimicrobial and Antiviral Activities : Triazole derivatives exhibit significant antimicrobial and antiviral effects, making them potential candidates for treating various infections. The structural modifications of triazole compounds have been shown to enhance their activity against a wide range of pathogens, including bacteria and viruses (Ferreira et al., 2013).
- Anticancer Properties : The development of triazole derivatives as antitumoral agents has gained attention due to their ability to inhibit cancer cell proliferation. By targeting various cellular pathways, these compounds offer a promising approach to cancer therapy, with ongoing research focusing on enhancing their selectivity and efficacy (Ohloblina, 2022).
Industrial and Environmental Applications
- Corrosion Inhibition : Beyond therapeutic applications, triazole derivatives have been explored for their effectiveness as corrosion inhibitors for metal surfaces. These compounds form stable complexes with metal ions, providing protection against corrosion in various industrial applications. The environmental friendliness and efficiency of these inhibitors make them valuable for maintaining the integrity of metal structures and components (Hrimla et al., 2021).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Flam. Liq. 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H226 - H302, indicating that it is flammable and harmful if swallowed . Precautionary measures include avoiding heat and ignition sources, keeping the container tightly closed, and using appropriate personal protective equipment .
Mechanism of Action
Target of Action
The primary targets of “1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” are currently unknown. This compound is structurally similar to other oxetane derivatives , which have been used in the synthesis of various polymers . .
Mode of Action
Without specific information on the biological targets of this compound, it’s challenging to describe its mode of action. Oxetane derivatives are known for their unique reactivity due to the ring strain, which could potentially influence their interaction with biological targets .
Properties
IUPAC Name |
1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-8(4-14-5-8)3-11-2-6(7(12)13)9-10-11/h2H,3-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCGIIMBIFXTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CN2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-21-0 |
Source


|
| Record name | 1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
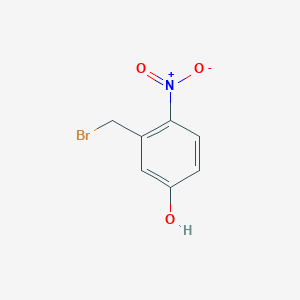
![[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2888811.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B2888812.png)
![2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine](/img/structure/B2888814.png)


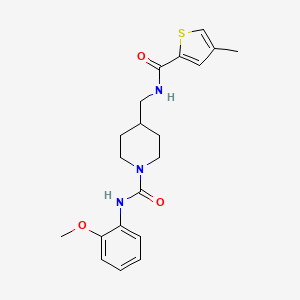
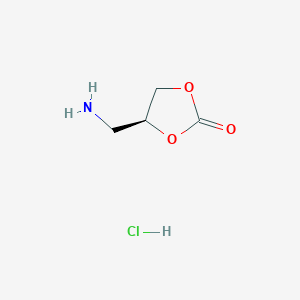

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)pivalamide](/img/structure/B2888821.png)
![7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2888826.png)

